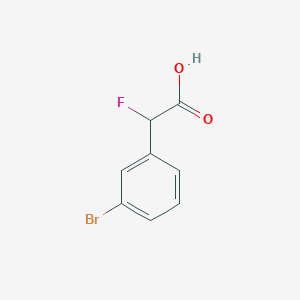

2-(3-Bromophenyl)-2-fluoroacetic acid

Description

2-(3-Bromophenyl)-2-fluoroacetic acid is a halogenated aromatic compound featuring a bromine atom at the meta position of the phenyl ring and a fluorine atom on the α-carbon of the acetic acid backbone. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves fluorination of the parent 2-(3-bromophenyl)acetic acid using reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octanebis(tetrafluoroborate) (Selectfluor®) and 4-(dimethylamino)pyridine (DMAP) in acetonitrile . The compound’s molecular formula is C₈H₅BrF₂O₂, with a molecular weight of 251.02 g/mol .

Properties

Molecular Formula |

C8H6BrFO2 |

|---|---|

Molecular Weight |

233.03 g/mol |

IUPAC Name |

2-(3-bromophenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C8H6BrFO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,(H,11,12) |

InChI Key |

SBGAEPPSNUHMKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The electron-withdrawing effects of bromine (meta) and fluorine (α-carbon) enhance the acidity of the carboxylic acid group compared to non-halogenated analogues. Key comparisons include:

a. 2-(4-Chlorophenyl)-2-fluoroacetic Acid

- Molecular Weight : 188.58 g/mol .

- Acidity : The chlorine atom (para) exerts a weaker electron-withdrawing effect than bromine, resulting in slightly lower acidity compared to the brominated analogue.

- Synthetic Utility : Used in drug intermediates, but less reactive in nucleophilic substitutions due to chlorine’s lower polarizability .

b. 2-(3,4-Difluorophenyl)-2-fluoroacetic Acid

- Molecular Weight : 204.15 g/mol (estimated from C₉H₇F₃O₂) .

- Acidity: The additional fluorine atoms (meta and para) increase electron withdrawal, leading to higher acidity than the mono-fluoro-bromo derivative.

- Synthesis : Achieved in 47% yield using Selectfluor® and DMAP, comparable to brominated analogues .

c. 2-(3-Bromophenyl)-2,2-difluoroacetic Acid

- Molecular Weight : 251.02 g/mol .

- Acidity: The geminal difluoro substitution further enhances acidity due to stronger inductive effects. This compound is more reactive in decarboxylation reactions than its mono-fluoro counterpart .

Steric and Stability Considerations

a. 2-(4-(tert-Butyl)phenyl)-2-fluoroacetic Acid

- Stability : The bulky tert-butyl group provides steric protection, improving stability during purification (e.g., silica chromatography) .

- Yield : Successfully isolated as white crystals, unlike decomposition-prone derivatives like 2-fluoro-2-(thiophen-2-yl)acetic acid .

b. 2-(3-Bromophenyl)-2-methylpropanoic Acid

- Steric Effects : Replacement of fluorine with a methyl group reduces acidity (methyl is electron-donating) but increases lipophilicity, influencing bioavailability .

Theoretical and Spectroscopic Insights

Density Functional Theory (DFT) studies highlight the electronic effects of substituents:

- The bromine atom in 2-(3-bromophenyl)-2-fluoroacetic acid induces significant charge redistribution on the phenyl ring, affecting binding affinity in coordination chemistry .

- Comparative NMR data (e.g., ¹H NMR δ 5.82 ppm for the α-fluorine proton in 2-(3,4-difluorophenyl)-2-fluoroacetic acid ) reveal deshielding trends correlated with substituent electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.